molecular formula C54H90O16 B605035 Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))- CAS No. 73492-07-6

Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-

Cat. No. B605035
CAS RN: 73492-07-6
M. Wt: 995.3
InChI Key: TWCLGORHWOSEAG-NENLJUPPSA-N
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Description

A-130B is a polyether antibiotic.

Scientific Research Applications

Antibacterial Activity

Several novel triazolyl pyranochromen-2(1H)-one derivatives, structurally similar to Dianemycin, have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. Notably, compounds such as 2-[4-(((7-ethyl-2,2,6-trimethyl-8-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl]acetic acid exhibited moderate activity, showcasing potential in designing compounds with higher antibacterial efficacy (Kumar et al., 2016).

Antileukemic Activity

Certain α-pyrone derivatives structurally similar to Dianemycin, isolated from the endophytic fungus Alternaria phragmospora, have shown moderate antileukemic activities. Compounds like 5-butyl-4-methoxy-6-methyl-2H-pyran-2-one demonstrated notable activity against HL60 cells, suggesting a potential in developing novel antileukemic agents (Metwaly et al., 2014).

Anti-inflammatory Activity

Innovative nitrogen-containing flavonoids, structurally related to Dianemycin, extracted from Cuminum cyminum L. seeds, have displayed significant anti-inflammatory activity. Notably, compound 8-(amino(4-isopropylphenyl)methyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-4H-chromene-6-carboxylic acid has shown inhibitory effects on nitride oxide in LPS-stimulated RAW264.7 cell assay, indicating potential as an anti-inflammatory agent (Kang et al., 2019).

Antioxidant Properties

Certain substituted aryl meroterpenoids from the red seaweed Hypnea musciformis, structurally akin to Dianemycin, have demonstrated promising antioxidant properties. Compounds such as 2-(tetrahydro-5-(4-hydroxyphenyl)-4-pentylfuran-3-yl)-ethyl-4-hydroxybenzoate have shown activities comparable to commercial antioxidants, emphasizing their potential as natural antioxidative molecules for pharmaceutical and food industries (Chakraborty et al., 2016).

properties

CAS RN

73492-07-6

Product Name

Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-

Molecular Formula

C54H90O16

Molecular Weight

995.3

IUPAC Name

Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-

InChI

1S/C54H90O16/c1-28(23-29(2)47(56)30(3)24-31(4)50(57)58)41-26-42(64-45-19-16-39(60-13)37(10)62-45)35(8)53(66-41)22-21-51(12,70-53)44-18-15-32(5)54(68-44)33(6)25-43(67-54)49-34(7)48(36(9)52(59,27-55)69-49)65-46-20-17-40(61-14)38(11)63-46/h23,28,30-46,48-49,55,59H,15-22,24-27H2,1-14H3,(H,57,58)/b29-23+/t28-,30+,31+,32+,33-,34-,35+,36-,37+,38+,39-,40-,41-,42+,43+,44+,45-,46-,48-,49-,51-,52-,53+,54?/m0/s1

InChI Key

TWCLGORHWOSEAG-NENLJUPPSA-N

SMILES

CO[C@H]1CC[C@H](O[C@@H]2C[C@H](O[C@@]3(CC[C@](C)(O3)[C@H]4CC[C@@H](C)C5(O[C@H](C[C@@H]5C)[C@H]6O[C@@](O)(CO)[C@@H](C)[C@@H](O[C@H]7CC[C@H](OC)[C@@H](C)O7)[C@@H]6C)O4)[C@@H]2C)[C@@H](C)\C=C(/C)\C(=O)[C@H](C)C[C@@H](C)C(=O)O)O[C@@H]1C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

A-130B, A 130B, A130B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-
Reactant of Route 2
Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-
Reactant of Route 3
Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-
Reactant of Route 4
Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-
Reactant of Route 5
Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-
Reactant of Route 6
Dianemycin, 10-demethyl-19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-12-methyl-11-O-(tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)-27-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (11(2R,5S,6R),12R,27S(2R,5S,6R))-

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